molecular formula C21H14INO3S B2665437 [4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114886-20-2

[4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No. B2665437
CAS RN: 1114886-20-2
M. Wt: 487.31
InChI Key: FOGIVZVXEVNJSH-UHFFFAOYSA-N
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Description

[4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone, also known as IBZM, is a synthetic organic compound that belongs to the benzothiazine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroimaging.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone”, also known as “2-benzoyl-4-(4-iodophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione”.

Pharmaceutical Development

This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and bacterial infections. Researchers are exploring its efficacy and safety profiles in preclinical studies .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand that can form complexes with metal ions. These complexes are studied for their structural properties and potential applications in catalysis and material science. The ability of the compound to coordinate with metals like cobalt and nickel has been documented, leading to the synthesis of novel coordination polymers .

Organic Synthesis

The compound is used as an intermediate in organic synthesis. Its reactivity, particularly the iodine substituent, allows for further functionalization, making it a valuable building block in the synthesis of more complex molecules. This application is crucial in the development of new synthetic pathways and the production of fine chemicals .

Material Science

In material science, this compound is investigated for its potential use in the development of new materials with specific properties. Its incorporation into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials. This makes it useful in the production of advanced composites and coatings .

Biological Imaging

The iodine atom in the compound’s structure makes it suitable for use in biological imaging techniques, such as X-ray imaging and computed tomography (CT) scans. The compound can be used as a contrast agent, helping to improve the visibility of biological tissues and structures during imaging procedures .

Environmental Chemistry

Researchers are exploring the use of this compound in environmental chemistry, particularly in the detection and removal of pollutants. Its ability to form complexes with heavy metals can be utilized in the development of sensors and remediation technologies aimed at reducing environmental contamination .

Catalysis

The compound’s structure allows it to act as a catalyst or a catalyst precursor in various chemical reactions. Its application in catalysis research includes facilitating organic transformations and improving reaction efficiencies. This is particularly valuable in industrial processes where efficient catalysis is essential .

Medicinal Chemistry

In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its interactions with biological macromolecules are of interest in the design of new drugs. Researchers are investigating its binding affinities and mechanisms of action to develop novel therapeutic agents .

These applications highlight the versatility and importance of “4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” in various fields of scientific research.

Sigma-Aldrich Springer ChemicalBook

properties

IUPAC Name

[4-(4-iodophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14INO3S/c22-16-10-12-17(13-11-16)23-14-20(21(24)15-6-2-1-3-7-15)27(25,26)19-9-5-4-8-18(19)23/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGIVZVXEVNJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

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